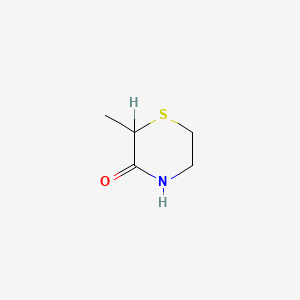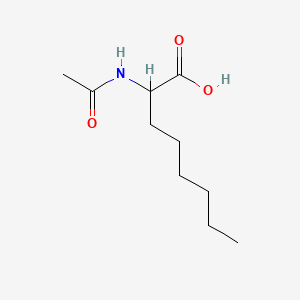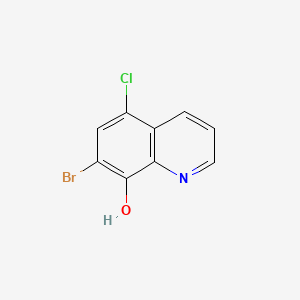![molecular formula C12H16BrNO B1266476 1-[2-(3-溴苯氧基)乙基]吡咯烷 CAS No. 23136-18-7](/img/structure/B1266476.png)
1-[2-(3-溴苯氧基)乙基]吡咯烷
描述
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves various chemical reactions and techniques. For instance, one method involves the intramolecular cycloaddition reaction of certain precursors to form pyrrolidine rings with specific substituents (He, 2010). Another approach for synthesizing pyrrolidine derivatives includes reactions involving ethyl 2-methyl-2,3-butadienoate, which act as 1,4-dipole synthons in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, in certain pyrrolidine compounds, the pyrrolidine and dihydropyran rings exhibit envelope conformations, and weak intermolecular hydrogen bonding can be observed in the crystal structure (He, 2010). The structural analysis is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a variety of chemical reactions, contributing to their versatility in synthetic chemistry. For instance, they can undergo Lewis acid-catalyzed reactions with ethyl (arylimino)acetates to selectively form pyrrolidine and tetrahydroquinoline derivatives depending on the substituents present (Lu & Shi, 2007). These reactions highlight the compounds' potential in creating complex molecules with diverse biological activities.
科学研究应用
Synthesis and Biological Activity
- The first synthesis of biologically active natural bromophenols, including derivatives of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine, was achieved. These molecules showed powerful antioxidant activities and were tested against cholinergic enzymes, exhibiting potential in neurodegenerative disease research due to their inhibition of acetylcholinesterase and butyrylcholinesterase enzymes (Rezai et al., 2018).
Synthesis and Chemical Properties
- A study demonstrated the successful phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, highlighting the versatility of pyrrolidine derivatives in complex organic syntheses (Zhu et al., 2003).
Quantitative Structure-Activity Relationship (QSAR) Modeling
- QSAR modeling was performed on novel compounds structurally related to 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine to predict their biological activities against Mycobacterium tuberculosis. This research aids in the design and development of potent anti-tubercular agents (Abdullahi et al., 2020).
Antimicrobial Activity
- Novel 4-pyrrolidin-3-cyanopyridine derivatives were synthesized, showing significant antimicrobial activity against various bacteria. This study highlights the potential of pyrrolidine derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).
Quantum Chemical Investigations
- DFT and quantum chemical investigations were conducted on substituted pyrrolidinones, providing insights into the molecular properties of these compounds. Such studies are crucial for understanding the behavior of these molecules at the atomic level (Bouklah et al., 2012).
安全和危害
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and a substance with specific target organ toxicity - single exposure (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
属性
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFOKGTZRFKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177701 | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine | |
CAS RN |
23136-18-7 | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023136187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

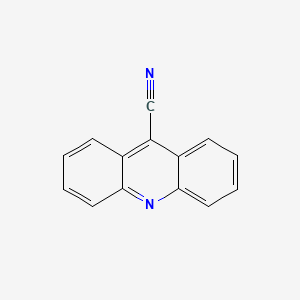
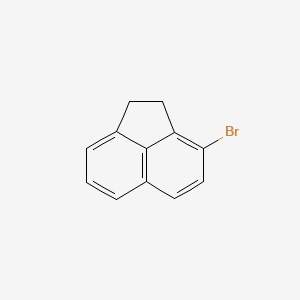
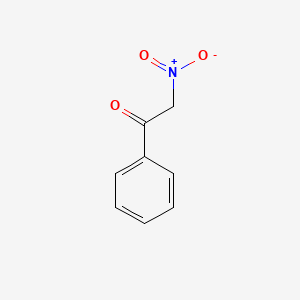

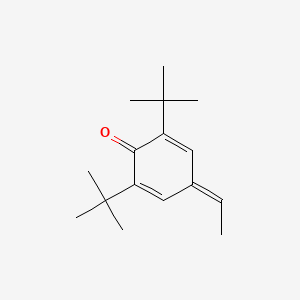

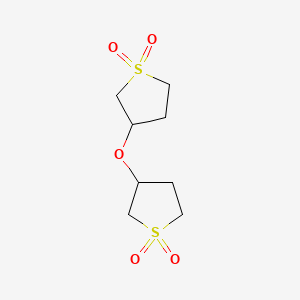
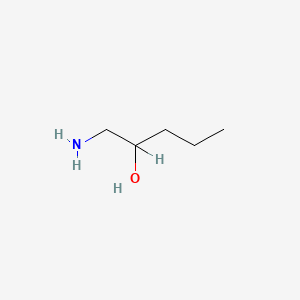
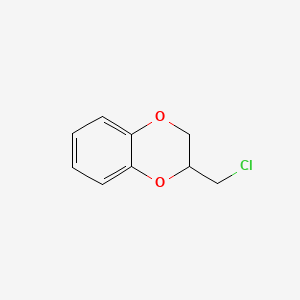
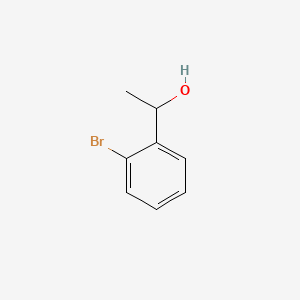
![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)
